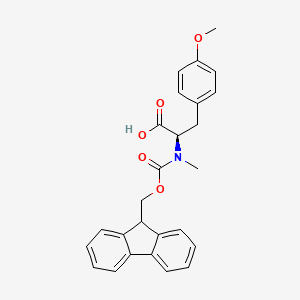![molecular formula C7H12N4 B1442936 4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole CAS No. 1306615-54-2](/img/structure/B1442936.png)
4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole
Vue d'ensemble
Description
“4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole” is a chemical compound with the CAS Number: 1306615-54-2 . It has a molecular weight of 152.2 g/mol . The IUPAC name for this compound is 1-methyl-1H-pyrazole-4-carbaldehyde dimethylhydrazone . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for “4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole” is 1S/C7H12N4/c1-10(2)8-4-7-5-9-11(3)6-7/h4-6H,1-3H3/b8-4+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole” include a molecular weight of 152.2 g/mol . It is a powder at room temperature .Applications De Recherche Scientifique
Cycloaddition Reactions
Cycloadditions involving pyrazole derivatives are a fundamental reaction in organic synthesis. For example, pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles have been studied for their behavior as thiocarbonyl and azomethine ylides in cycloaddition reactions. These compounds act differently depending on the electron-deficiency of the alkenes or alkynes they react with, illustrating the versatility of pyrazole derivatives in synthetic chemistry (Sutcliffe et al., 2000).
Corrosion Inhibition
Pyrazole derivatives have potential applications as corrosion inhibitors. A study on bipyrazolic-type organic compounds, including various pyrazole derivatives, used density functional theory (DFT) to elucidate their inhibition efficiencies and reactive sites, indicating that these compounds could serve as effective corrosion inhibitors (Wang et al., 2006).
Coordination Chemistry
Highly substituted pyrazole ligands have been synthesized and used to form complexes with platinum(II) and palladium(II) metal ions, showcasing their utility in coordination chemistry and potential applications in catalysis and materials science (Budzisz et al., 2004).
Antimicrobial and Anticancer Activity
Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds exhibited higher activity than reference drugs, highlighting the potential of pyrazole derivatives in medicinal chemistry (Hafez et al., 2016).
Spectroscopic and Structural Analysis
Research includes the structural and spectroscopic analysis of pyrazole derivatives, providing insights into their electronic structures and reactivity. Such studies are crucial for designing new compounds with desired properties (Alphonsa et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
N-methyl-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-10(2)8-4-7-5-9-11(3)6-7/h4-6H,1-3H3/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFBXHNLRPNABA-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=NN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=N/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B1442853.png)

![[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442857.png)
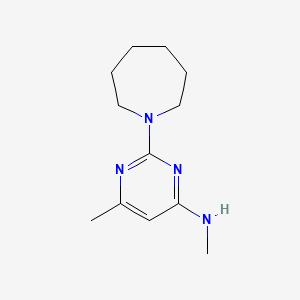
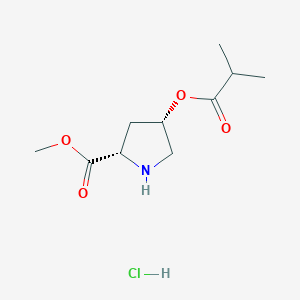
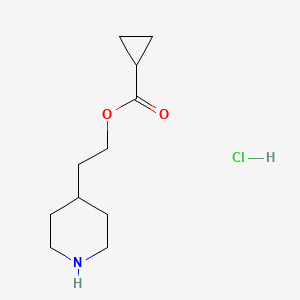
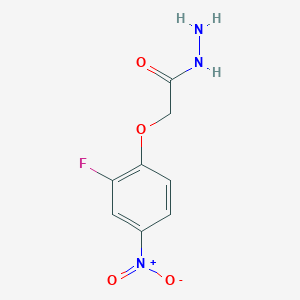

![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1442869.png)




